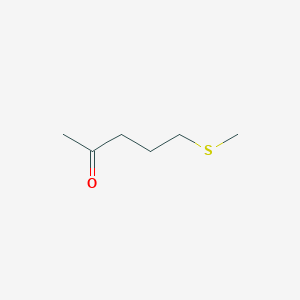
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the pyridine ring and an amine group attached to the ethan-1-amine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 5-methylpyridine and ethan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities to meet demand.
Análisis De Reacciones Químicas
Types of Reactions
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines with different oxidation states.
Substitution: The methyl group or the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mecanismo De Acción
The mechanism by which (1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (1s)-1-(5-Methylpyridin-2-yl)ethan-1-amine
- (1s)-1-(4-Methylpyridin-3-yl)ethan-1-amine
- (1s)-1-(5-Ethylpyridin-3-yl)ethan-1-amine
Uniqueness
(1s)-1-(5-Methylpyridin-3-yl)ethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(1S)-1-(5-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(7(2)9)5-10-4-6/h3-5,7H,9H2,1-2H3/t7-/m0/s1 |
Clave InChI |
YGPHVIWZVMVUFZ-ZETCQYMHSA-N |
SMILES isomérico |
CC1=CC(=CN=C1)[C@H](C)N |
SMILES canónico |
CC1=CC(=CN=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-1-(8-azaspiro[4.5]decan-8-yl)pentan-1-one](/img/structure/B13531140.png)

![4-Amino-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13531159.png)

![N-{3-[(2S,4S)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B13531179.png)







![1,1-Difluoro-6-azaspiro[2.6]nonane](/img/structure/B13531225.png)
